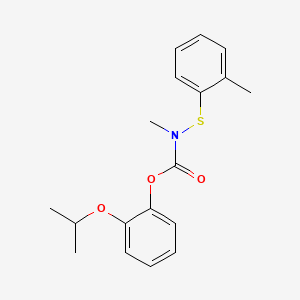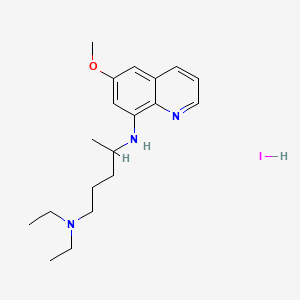
8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide is a chemical compound with a complex structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide typically involves multiple steps. The starting materials often include 6-methoxyquinoline and diethylamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process generally includes steps like alkylation, reduction, and hydroiodide salt formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Primaquine: A related compound used in the treatment of malaria.
Quinacrine: Known for its antiprotozoal and antimalarial activities.
Uniqueness: 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide is unique due to its specific structural features, such as the diethylamine and methoxyquinoline groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5463-14-9 |
|---|---|
Molecular Formula |
C19H30IN3O |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydroiodide |
InChI |
InChI=1S/C19H29N3O.HI/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18;/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3;1H |
InChI Key |
VYNHVFXEXUXXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I |
Related CAS |
491-92-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


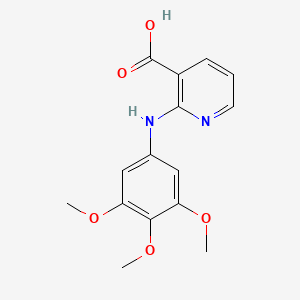
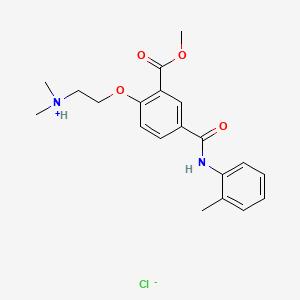
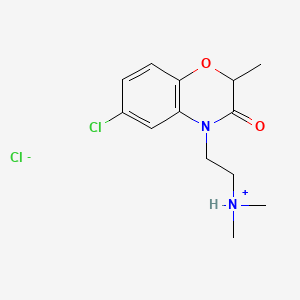



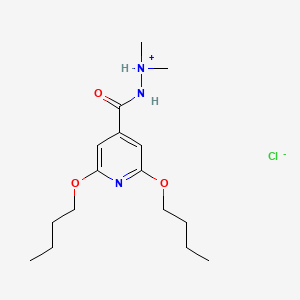
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
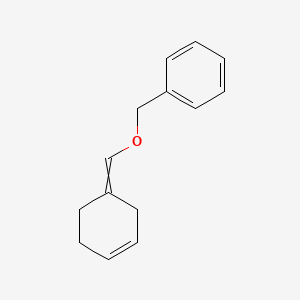
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
